molecular formula C10H6ClN5O B13099724 3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one CAS No. 83809-91-0

3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one

Cat. No.: B13099724
CAS No.: 83809-91-0
M. Wt: 247.64 g/mol
InChI Key: XKXRQEKCSLHHJF-UHFFFAOYSA-N
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Description

3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes a triazole ring fused with a triazine ring The presence of a chloro group at the 3-position and a phenyl group at the 7-position further distinguishes this compound

Preparation Methods

The synthesis of 3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with phenyl isocyanate to form an intermediate, which is then treated with phosphoryl chloride to induce cyclization and introduce the chloro group. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of derivatives with different functional groups.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.

    Cyclization Reactions: The triazole and triazine rings can participate in further cyclization reactions to form more complex fused ring systems.

Common reagents used in these reactions include phosphoryl chloride, phenyl isocyanate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one can be compared with other similar compounds, such as:

    1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share a similar triazole-triazine fused ring system but differ in the substituents and additional ring structures.

    1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds have a triazole ring fused with a pyrazine ring and exhibit different chemical and biological properties.

The uniqueness of 3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various research applications.

Properties

CAS No.

83809-91-0

Molecular Formula

C10H6ClN5O

Molecular Weight

247.64 g/mol

IUPAC Name

3-chloro-7-phenyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C10H6ClN5O/c11-7-9(17)16-10(14-13-7)12-8(15-16)6-4-2-1-3-5-6/h1-5H,(H,12,14,15)

InChI Key

XKXRQEKCSLHHJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NN=C(C(=O)N3N2)Cl

Origin of Product

United States

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